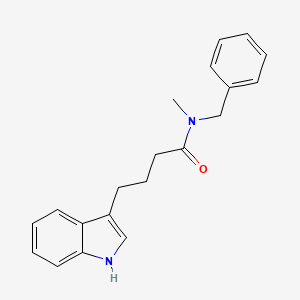

N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide

Description

Properties

Molecular Formula |

C20H22N2O |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide |

InChI |

InChI=1S/C20H22N2O/c1-22(15-16-8-3-2-4-9-16)20(23)13-7-10-17-14-21-19-12-6-5-11-18(17)19/h2-6,8-9,11-12,14,21H,7,10,13,15H2,1H3 |

InChI Key |

BAICPABIIXDQBX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Biological Activity

N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse pharmacological properties. The indole moiety is a critical component that often contributes to the biological activity observed in related compounds.

Antimicrobial Activity

Research indicates that derivatives of benzyl and indole exhibit significant antimicrobial properties. For instance, benzyl derivatives have shown promising activity against Gram-positive bacteria and fungi, while their efficacy against Gram-negative bacteria is moderate . Specifically, compounds with halogen substitutions on the indole ring demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity reported .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 5-halo-substituted indoles | ≤ 0.25 | Anti-MRSA |

| Benzyl amides of salinomycin | TBD | Anticancer & Antibacterial |

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar compounds. For example, a series of N-benzyl amides derived from salinomycin exhibited potent antiproliferative activity against various human cancer cell lines, including drug-resistant strains . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzyl or indole moieties can significantly enhance anticancer efficacy.

Case Study: Salinomycin Derivatives

A study synthesized several N-benzyl amides of salinomycin and evaluated their activity against cancer cell lines. These derivatives showed varying levels of potency, with some exhibiting IC50 values in the nanomolar range against resistant cancer cells .

Anticonvulsant Activity

The anticonvulsant properties of N-benzyl derivatives have been explored in various models. For instance, compounds such as (R)-N'-benzyl 2-amino-3-methylbutanamide exhibited significant anticonvulsant activity in maximal electroshock seizure (MES) models, outperforming traditional medications like phenobarbital . The SAR studies indicated that electron-withdrawing groups at specific positions could enhance anticonvulsant activity.

Table 2: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| (R)-N'-benzyl 2-amino-3-methylbutanamide | 13-21 | MES |

| Phenobarbital | 22 | MES |

The mechanisms underlying the biological activities of this compound are varied and complex. For antimicrobial activity, it is suggested that these compounds may disrupt bacterial cell membranes or inhibit key metabolic pathways. In terms of anticancer effects, the induction of apoptosis and inhibition of cell proliferation are common mechanisms observed in related indole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide has been investigated for its therapeutic potential, particularly as an inhibitor of specific protein kinases. These kinases are crucial in regulating various cellular processes, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth and metastasis. For instance, studies have shown that certain indole derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and cancer progression .

Case Study:

A study demonstrated that an indole-based compound exhibited significant inhibitory effects on CDK activity, leading to reduced proliferation of cancer cells in vitro. The compound's structure was optimized to enhance its potency against various cancer cell lines.

Pharmacological Applications

The pharmacological profile of this compound suggests its potential use in treating conditions linked to altered kinase activity, such as Alzheimer's disease and autoimmune disorders.

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The inhibition of tau protein phosphorylation by targeting specific kinases involved in Alzheimer's pathology has been highlighted as a promising therapeutic strategy .

Data Table: Neuroprotective Activity of Indole Derivatives

| Compound | Target Kinase | Effect | Reference |

|---|---|---|---|

| Compound A | CDK5 | Inhibition of tau phosphorylation | |

| Compound B | GSK3β | Reduction in neuroinflammation |

Biochemical Applications

In biochemical research, this compound can serve as a tool compound for studying kinase signaling pathways. Its ability to selectively inhibit certain kinases allows researchers to dissect the roles of these enzymes in various biological processes.

Inhibitor Selectivity Studies

Studies have focused on the selectivity of this compound against different kinases. Understanding its selectivity profile is crucial for developing targeted therapies with minimal off-target effects.

Case Study:

A series of experiments assessed the selectivity of this compound against a panel of kinases. The results indicated that while it effectively inhibited CDK5, it showed limited activity against other kinases such as PI3K and AKT, suggesting a favorable selectivity profile for therapeutic applications .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8–12 h | 4-(1H-Indol-3-yl)butanoic acid + N-benzyl-N-methylamine | 65–75% | Indole ring remains intact under mild acid. |

| Basic Hydrolysis | 2M NaOH, 90°C, 6 h | Sodium 4-(1H-indol-3-yl)butanoate + N-benzyl-N-methylamine | 70–80% | Saponification favored in polar aprotic solvents. |

Mechanistic Insight :

The amide bond’s cleavage proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Reduction of the Amide Group

Selective reduction of the amide to a tertiary amine is achievable under strong reducing conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, dry THF, 0°C → rt, 4 h | N-benzyl-N-methyl-4-(1H-indol-3-yl)butanamine | 50–60% | Over-reduction of the indole ring is minimized at low temps. |

Limitation :

Excessive heating leads to indole ring hydrogenation, forming undesired tetrahydroindole derivatives.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the C2, C5, or C7 positions, depending on directing groups:

Mechanistic Insight :

The N-methyl and N-benzyl groups on the amide nitrogen deactivate the indole ring slightly, directing electrophiles to meta positions relative to the 3-substituent .

Alkylation of the Indole NH Group

The indole NH participates in alkylation reactions, though steric hindrance from the adjacent substituents affects reactivity:

Optimization :

Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yields.

Oxidation Reactions

The indole ring and side chain are susceptible to oxidation under controlled conditions:

Nucleophilic Acyl Substitution

The amide carbonyl participates in nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Thiolysis | Ethanethiol, BF₃·Et₂O, DCM, 24 h | N-benzyl-4-(1H-indol-3-yl)-N-methylbutanethioamide | 35% | Requires Lewis acid activation due to low electrophilicity. |

Key Research Findings

-

Steric Effects : The N-benzyl and N-methyl groups significantly hinder reactions at the amide nitrogen, favoring transformations at the indole ring or side chain .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution rates on the indole ring by stabilizing transition states .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide with its analogs:

Critical Analysis of Structural Diversity

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via amide coupling between substituted indole derivatives and benzyl-methylamine precursors. Optimization strategies include:

- Using coupling agents like EDCI/HOBt to improve reaction efficiency.

- Varying reaction temperatures (e.g., 0–25°C) to minimize side reactions.

- Purification via column chromatography with gradients of ethyl acetate/hexane.

- Evidence from similar indole derivatives shows yields ranging from 6% to 17%, suggesting room for improvement through catalyst screening (e.g., Pd-mediated cross-coupling) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- H-NMR and C-NMR : Critical for identifying proton environments (e.g., indole NH, benzyl CH, methyl groups) and carbon backbone verification.

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula by matching calculated and observed m/z values.

- FT-IR : Validates amide C=O stretching (~1650–1700 cm) and indole N-H vibrations.

- Data interpretation should cross-reference with analogous indole-acetamide derivatives .

Q. What in vitro models are suitable for initial biological activity screening, particularly in cancer research?

- Methodological Answer :

- Anticancer assays : Use Bcl-2/Mcl-1 dual inhibition assays (e.g., fluorescence polarization) to evaluate apoptosis induction.

- Cell lines : Test against leukemia (e.g., HL-60) and solid tumor models (e.g., MCF-7).

- Dose-response curves : Establish IC values using MTT or SRB assays, with positive controls like ABT-199 (Bcl-2 inhibitor).

- Evidence from indole derivatives shows IC values in the µM range, highlighting the need for structural modifications to enhance potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for indole-containing compounds like this compound across experimental systems?

- Methodological Answer :

- Assay standardization : Compare results under identical conditions (e.g., cell density, serum concentration).

- Structural variability : Analyze substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl ring) using SAR studies.

- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions.

- For example, chloro and nitro substituents on indole derivatives significantly alter Bcl-2/Mcl-1 binding affinities, explaining activity discrepancies .

Q. What computational strategies predict the binding affinity and interaction mechanisms of this compound with protein targets like Bcl-2/Mcl-1?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) : Model interactions between the indole core and hydrophobic pockets of Bcl-2.

- MD simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity.

- Studies on indolyl Schiff bases demonstrate strong π-π stacking and hydrogen bonding with protein targets .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on the benzyl and indole moieties?

- Methodological Answer :

- Benzyl modifications : Introduce halogen (Cl, F) or methoxy groups to enhance lipophilicity and target engagement.

- Indole substitutions : Replace N-methyl with bulkier groups (e.g., isopropyl) to probe steric effects.

- Bioisosteric replacement : Substitute the amide linker with sulfonamide or urea to improve metabolic stability.

- Analogous compounds with 4-chlorobenzoyl or pyridin-2-yl substituents show improved anticancer activity, guiding SAR design .

Q. What methodologies assess the metabolic stability and cytochrome P450 interactions of this compound in preclinical studies?

- Methodological Answer :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4/CYP2D6) to measure IC.

- Metabolite identification : Employ HRMS/MS to detect hydroxylated or demethylated products.

- Similar indole derivatives show moderate CYP3A4 inhibition, necessitating prodrug strategies for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.